molecular formula C12H10N2O B584858 N-Nitrosodiphenylamine-d10 CAS No. 42952-91-0

N-Nitrosodiphenylamine-d10

Cat. No. B584858
CAS RN: 42952-91-0
M. Wt: 208.286
InChI Key: UBUCNCOMADRQHX-LHNTUAQVSA-N
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Description

N-Nitrosodiphenylamine-d10 is a stable isotope labelled compound . It is used as a reference standard in pharmaceutical testing . The molecular formula of this compound is C12 2H10 N2 O and its molecular weight is 208.28 .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The process includes the use of Agilent GC/MS/MS instrumentation for the screening and estimation of nitrosamine impurities in drug products and drug substances . The product is dispersed in methylene chloride or in water following a liquid-liquid extraction depending on its solubility .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been detected in pharmaceuticals as a result of chemical reactions that occur during the API manufacturing process .

Scientific Research Applications

  • Detection of Nitrosamines in Drinking Water : N-Nitrosodiphenylamine (NDPhA) is identified in drinking water, indicating its use in analyzing water quality and detecting potential carcinogens. This was demonstrated in a study where liquid chromatography-tandem mass spectrometry was used to detect nitrosamines in drinking water supplies (Zhao et al., 2006).

  • Formation from Water Treatment Processes : NDPhA has been identified as a disinfection byproduct formed during the treatment of water containing diphenylamine, highlighting its relevance in understanding the chemical transformations during water treatment processes (Zhou et al., 2009).

  • Study of Carcinogenic Effects : NDPhA was used in a study to observe its carcinogenic effects, where it induced urinary bladder tumors in rats, providing insights into its toxicological impact (Cardy et al., 1979).

  • Understanding Mutagenicity During Degradation : The mutagenicity of NDPhA was investigated during advanced oxidation processes, providing knowledge about the safety and environmental impact of degrading nitrosamines (Měšťánková et al., 2014).

  • Analytical Techniques for Detection : Techniques like synchronous fluorimetry have been developed for the simultaneous determination of NDPhA in various samples, showing its importance in analytical chemistry (Alizadeh & Farokhcheh, 2014).

  • Occurrence in Biosolids and Environmental Safety : NDPhA's presence in biosolids and its potential implications for crop and drinking water safety has been studied, indicating its environmental relevance (Venkatesan et al., 2014).

  • Adsorption and Degradation Studies : The adsorption and degradation of NDPhA on zeolites were studied, showing potential applications in environmental cleanup and pollution control (Zhou et al., 2004).

  • Theoretical Investigations : Quantum computational studies have been conducted on NDPhA to understand its molecular behavior and interactions, aiding in the development of theoretical chemistry models (LiXiao-Hong et al., 2011).

  • Occupational Exposure Studies : NDPhA's use in the rubber industry and its implications for occupational health have been explored, providing insights into industrial hygiene and safety (Rappe & Rydström, 1980).

Safety and Hazards

N-Nitrosodiphenylamine-d10 should be handled with care. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Non-sparking tools should be used and precautionary measures against static discharge should be taken .

Mechanism of Action

Target of Action

N-Nitrosodiphenylamine-d10 is a derivative of N-Nitrosodiphenylamine (NDPhA), which is a water-soluble nitrosamine . Nitrosamines are known to be toxic and potentially carcinogenic . .

Mode of Action

Nitrosamines in general are known to cause dna damage by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .

Biochemical Pathways

Limited data suggest that the main metabolic pathway for N-Nitrosodiphenylamine is cytochrome P-450-dependent denitrosation and ring hydroxylation in the liver . The reaction in which N-nitrosodiphenylamine is denitrosated to diphenylamine and nitric oxide seems to be the first step in the metabolic activation of N-nitrosodiphenylamine . Following this, nitric oxide is converted into nitrite and nitrate . Diphenylamine undergoes ring hydroxylation to form 4-hydroxydiphenylamine, which is oxidized to the quinoneimine .

Pharmacokinetics

No distribution data are available . In animals, N-nitrosodiphenylamine was eliminated primarily in the urine and the main metabolite appeared to be nitrate .

Result of Action

Nitrosamines, including n-nitrosodiphenylamine, are known to be potentially carcinogenic . They can cause a wide diversity of health problems as a result of damage on the DNA by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of formaldehyde enhances the formation of N-nitrosamines . Moreover, the pH, contact time, adsorbent dosage, and adsorbate concentration can affect the removal of NDPhA from aqueous samples

properties

IUPAC Name

N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUCNCOMADRQHX-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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